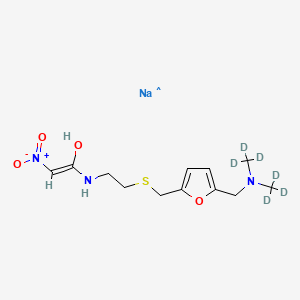
Demethylamino Ranitidine acetamide-d6 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Demethylamino Ranitidine acetamide-d6 (sodium) is a deuterated derivative of Demethylamino Ranitidine acetamide sodium. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C12H12D6N3O4S•Na and a molecular weight of 329.38 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Demethylamino Ranitidine acetamide-d6 (sodium) involves the deuteration of Demethylamino Ranitidine acetamide sodium. The process typically includes the introduction of deuterium atoms into the molecular structure, replacing hydrogen atoms. This can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas.
Industrial Production Methods
Industrial production of Demethylamino Ranitidine acetamide-d6 (sodium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under controlled conditions to meet the requirements for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Demethylamino Ranitidine acetamide-d6 (sodium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted products .
Wissenschaftliche Forschungsanwendungen
Demethylamino Ranitidine acetamide-d6 (sodium) is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of Demethylamino Ranitidine acetamide-d6 (sodium) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways. The deuteration of the compound can enhance its stability and alter its pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Demethylamino Ranitidine acetamide-d6 (sodium) include:
Ranitidine Impurity D: A related compound used as a reference standard.
Ranitidine Impurity G: Another related compound with similar applications.
N-methyl-1-methylthio-2-nitroethenamine: A compound with similar chemical properties.
Uniqueness
Demethylamino Ranitidine acetamide-d6 (sodium) is unique due to its deuterated structure, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in research applications where precise measurements and analyses are required .
Eigenschaften
Molekularformel |
C12H19N3NaO4S |
|---|---|
Molekulargewicht |
330.39 g/mol |
InChI |
InChI=1S/C12H19N3O4S.Na/c1-14(2)7-10-3-4-11(19-10)9-20-6-5-13-12(16)8-15(17)18;/h3-4,8,13,16H,5-7,9H2,1-2H3;/b12-8-;/i1D3,2D3; |
InChI-Schlüssel |
KVMUDMCENZCVBZ-UCIBPVMSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/O)C([2H])([2H])[2H].[Na] |
Kanonische SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


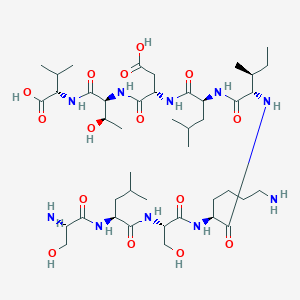
![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
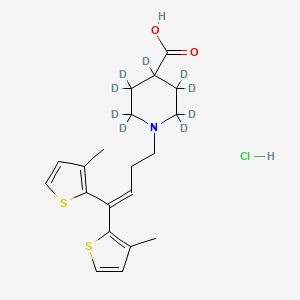

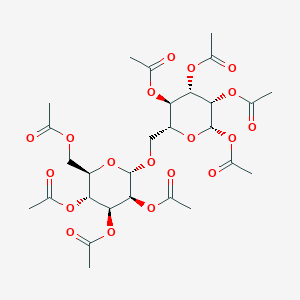
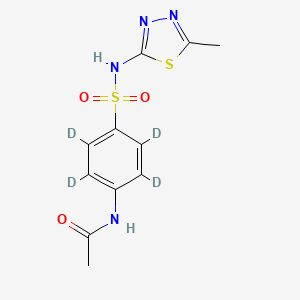
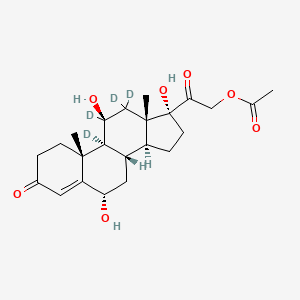
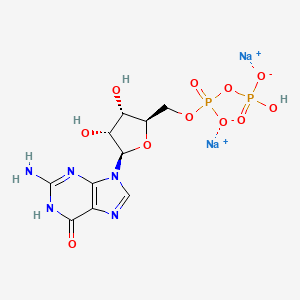
![(16Z)-7-acetyl-13-ethyl-16-ethylidene-4-[(7-methoxy-1H-indol-3-yl)methyl]-7,18,22-trimethyl-24-thia-3,6,9,12,15,18,21,26-octaazabicyclo[21.2.1]hexacosa-1(25),23(26)-diene-2,5,8,11,14,17,20-heptone](/img/structure/B12431787.png)
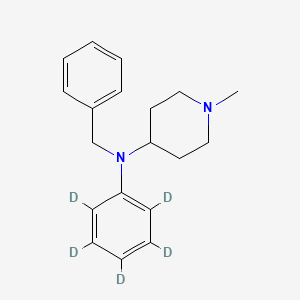
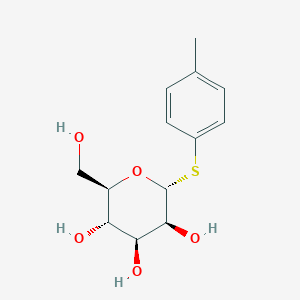

![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B12431808.png)

